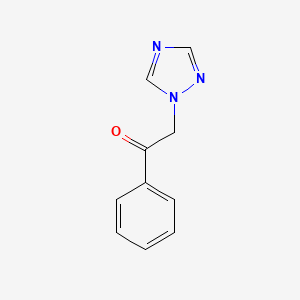

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

概要

説明

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is an organic compound that features a phenyl group attached to a triazole ring through an ethanone linkage

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Phenylacetic acid derivatives.

Reduction: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.

Substitution: Various substituted triazole derivatives.

科学的研究の応用

Antifungal Activity

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone belongs to the class of azole derivatives, which are known for their antifungal properties. Azoles function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The mechanism involves the inhibition of cytochrome P450 enzymes, particularly 14α-lanosterol demethylase . This makes compounds like this compound promising candidates for developing new antifungal agents.

Antibacterial Properties

Research indicates that triazole derivatives exhibit antibacterial activity as well. Studies have shown that modifications to the triazole ring can enhance the antibacterial efficacy against various strains of bacteria . The specific interactions between the compound and bacterial cell targets warrant further investigation for potential therapeutic applications.

Antihypertensive Effects

Some studies suggest that triazole derivatives may also possess antihypertensive properties. The exact mechanisms are still under investigation, but the modulation of vascular smooth muscle contraction through calcium channel blockade has been proposed as a possible pathway .

Fungicides

Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. Its effectiveness in controlling fungal pathogens could contribute to crop protection strategies and improve agricultural yields.

Polymer Chemistry

The unique properties of triazole compounds allow for their incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of materials. Research into the synthesis of polymeric materials containing triazole units is ongoing, with potential applications in coatings and composites .

Case Studies and Experimental Data

作用機序

The mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function .

類似化合物との比較

1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone: Similar structure but with a different triazole isomer.

1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Contains an additional phenyl group on the triazole ring.

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol: The ethanone group is reduced to an alcohol.

Uniqueness: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to its specific triazole isomer and the presence of an ethanone linkage, which imparts distinct chemical reactivity and potential biological activity .

生物活性

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a phenyl group and a triazole ring, which contribute to its biological properties. The dihedral angle between the triazole and phenyl rings is notable, indicating potential steric interactions that may influence its biological activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antitumor Activity

The compound has also shown promising results in antitumor studies. In vitro assays on cancer cell lines demonstrated cytotoxic effects, with IC values indicating effective dose ranges that inhibit cell proliferation.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism underlying the biological activity of this compound involves interaction with cellular enzymes and pathways. Studies suggest that it may inhibit key enzymes involved in DNA replication and repair, which is crucial for its antitumor activity. Additionally, its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of phenylacetone with hydrazine derivatives in the presence of an acid catalyst to form the triazole ring. This method has been optimized for yield and purity.

Study on Antimicrobial Efficacy

In a recent study published in Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The study concluded that modifications on the phenyl ring could enhance antibacterial properties .

Clinical Trials

Preliminary clinical trials have been initiated to assess the safety and efficacy of this compound in treating specific infections resistant to conventional therapies. Early results indicate a favorable safety profile with promising therapeutic outcomes.

特性

IUPAC Name |

1-phenyl-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGNQUOYJPSWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377518 | |

| Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24814664 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58905-26-3 | |

| Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and what are its key structural features?

A1: this compound consists of a phenyl ring connected to a 1,2,4-triazole ring via an ethanone bridge. X-ray diffraction analysis revealed that the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72° []. This specific spatial arrangement influences the compound's interactions with other molecules and might impact its potential biological activities.

Q2: What types of intermolecular interactions have been observed for this compound in the solid state?

A2: Crystallographic studies revealed that this compound molecules interact with each other through a combination of weak forces. These include C—H⋯O and C—H⋯N hydrogen bonds, C—H⋯π contacts between triazole rings and between phenyl and triazole rings, and weak π–π interactions between the triazole and phenyl rings []. These interactions contribute to the stability and packing arrangement within the crystal lattice.

Q3: Has this compound been investigated for its potential biological activities?

A3: Yes, derivatives of this compound, specifically O-alkyl, O-aryl, and O-{Z-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino} phosphorothioates, have been synthesized and assessed for insecticidal and fungicidal activities []. Results indicated promising activity against aphids and certain fungal species. Additionally, a derivative containing a 1,3-dithiolan-2-ylidene moiety displayed notable fungicidal effects []. These findings highlight the potential of this compound class for agricultural applications.

Q4: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A4: While comprehensive SAR studies are limited, research suggests that modifications to the core structure can significantly impact biological activity. For instance, introducing various substituents on the oxime group of this compound oxime led to variations in fungicidal and insecticidal activity [, ]. These observations emphasize the importance of exploring structural modifications to optimize desired biological effects.

Q5: Are there any reported synthetic routes for this compound and its derivatives?

A5: Researchers have successfully synthesized this compound derivatives through various methods. One approach involves condensing this compound oxime with different thiophosphoryl chlorides []. Another method utilizes benzoyl hydrazide and this compound as starting materials, followed by a reaction with acetic anhydride []. These established synthetic routes allow for further exploration and modification of this compound class.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。